![molecular formula C₂₃H₃₂N₈O₇ B612558 (2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide CAS No. 130835-45-9](/img/structure/B612558.png)

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

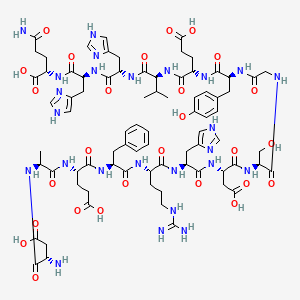

La síntesis de pGlu-Pro-Arg-MNA implica el acoplamiento secuencial de los aminoácidos ácido piroglutamático, prolina y arginina, seguido de la unión del grupo cromógeno 4-metoxi-2-naftilamida. La síntesis de péptidos se lleva a cabo típicamente utilizando técnicas de síntesis de péptidos en fase sólida (SPPS), que permiten la adición escalonada de aminoácidos protegidos a una cadena peptídica creciente anclada a una resina sólida. El producto final se escinde entonces de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

La producción industrial de pGlu-Pro-Arg-MNA sigue rutas sintéticas similares a la síntesis a escala de laboratorio, pero a una escala mayor. El proceso implica sintetizadores de péptidos automatizados y sistemas de purificación a gran escala para garantizar una alta pureza y rendimiento. El compuesto se liofiliza y se almacena en condiciones controladas para mantener su estabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

pGlu-Pro-Arg-MNA se somete principalmente a reacciones de hidrólisis catalizadas por enzimas proteolíticas. El grupo cromógeno 4-metoxi-2-naftilamida se libera tras la ruptura del enlace peptídico, lo que da lugar a un cambio de color que puede medirse espectrofotométricamente.

Reactivos y condiciones comunes

Las reacciones de hidrólisis suelen implicar el uso de proteasas como la trombina o la proteína C en soluciones acuosas tamponadas. Las reacciones se llevan a cabo a pH y temperatura fisiológicos para imitar las condiciones biológicas.

Principales productos formados

El principal producto formado por la hidrólisis de pGlu-Pro-Arg-MNA es la 4-metoxi-2-naftilamina, que es responsable de la respuesta cromógena. También se liberan los fragmentos peptídicos piroglutamil-prolina y arginina.

Aplicaciones Científicas De Investigación

Mecanismo De Acción

pGlu-Pro-Arg-MNA ejerce sus efectos a través de la hidrólisis enzimática. El compuesto está diseñado específicamente para ser un sustrato de enzimas proteolíticas como la trombina y la proteína C. Tras la ruptura del enlace peptídico por estas enzimas, se libera el grupo cromógeno 4-metoxi-2-naftilamida, lo que provoca un cambio de color medible. Esto permite la cuantificación de la actividad enzimática en diversos ensayos .

Comparación Con Compuestos Similares

Compuestos similares

pGlu-Pro-Arg-MNA monoacetato: Este compuesto es una variante de pGlu-Pro-Arg-MNA con un grupo acetato adicional.

Boc-Val-Pro-Arg-MNA: Otro sustrato cromógeno utilizado para aplicaciones similares en ensayos de actividad enzimática.

Suc-Ala-Ala-Pro-Phe-pNA: Un sustrato cromógeno utilizado para medir la actividad de las proteasas tipo quimotripsina.

Singularidad

pGlu-Pro-Arg-MNA es único debido a su diseño específico para medir la actividad de la proteína C, lo que lo hace particularmente valioso en el estudio de la coagulación sanguínea y los trastornos relacionados. Su alta sensibilidad y especificidad para las enzimas proteolíticas lo diferencian de otros sustratos cromógenos .

Propiedades

IUPAC Name |

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(2-methoxy-4-nitroanilino)-1-oxopentan-2-yl]-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N8O7/c1-38-18-12-13(31(36)37)6-7-14(18)28-20(33)15(4-2-10-26-23(24)25)29-21(34)17-5-3-11-30(17)22(35)16-8-9-19(32)27-16/h6-7,12,15-17H,2-5,8-11H2,1H3,(H,27,32)(H,28,33)(H,29,34)(H4,24,25,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEMRMLJCWKESY-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B612483.png)